Sulfinpyrazone
Descripción
Historical Context and Discovery
The development of this compound emerged from systematic pharmaceutical research conducted in the mid-20th century, specifically targeting improvements in uricosuric therapy for gout management. The compound was first synthesized and characterized through the pioneering work documented in United States Patent 2700671, which was issued in 1955 to Geigy AG. This patent represented a crucial milestone in pharmaceutical chemistry, as it described the preparation methodology for what would become a clinically significant therapeutic agent.
The initial synthesis work was conducted by F. Häfliger, whose research was later expanded upon by R. Pfister and F. Häfliger in their comprehensive publication in Helvetica Chimica Acta in 1961. These researchers recognized that this compound possessed enhanced uricosuric properties compared to existing therapeutic options available at that time. The compound was developed as a phenylbutazone derivative, specifically designed to retain the beneficial uricosuric effects while potentially reducing some of the limitations associated with earlier compounds in this chemical class.
The early pharmacological evaluation of this compound was documented by J. J. Burns and colleagues in 1957, who conducted the first systematic investigation of its uricosuric effects in human subjects. Their work, published in the Journal of Pharmacology and Experimental Therapeutics, established the foundational understanding of this compound's mechanism of action and therapeutic potential. This research demonstrated that this compound competitively inhibits uric acid reabsorption in the proximal tubules of the kidney, leading to increased uric acid excretion and reduced serum urate levels.
Classification Within Chemical and Pharmacological Taxonomies
This compound occupies a distinct position within multiple classification systems, reflecting its complex chemical structure and diverse pharmacological properties. From a chemical taxonomy perspective, the compound belongs to the pyrazolidinedione class, characterized by its distinctive five-membered ring structure containing two nitrogen atoms and two carbonyl groups.
Table 1: Chemical Classification and Identification
The compound's formal chemical designation as 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione reflects its complex molecular architecture. This structure incorporates multiple phenyl rings attached to a central pyrazolidinedione core, with a phenylsulfinyl ethyl side chain that contributes to its unique pharmacological properties. The presence of the sulfinyl group (sulfur-oxygen bond) is particularly significant, as this moiety plays a crucial role in the compound's biological activity and metabolic profile.
Table 2: Pharmacological Classification
Within pharmacological taxonomies, this compound is primarily classified as a uricosuric agent, specifically designed for the management of hyperuricemia and chronic gout. This classification is based on its primary mechanism of action, which involves the competitive inhibition of uric acid reabsorption at the level of the renal proximal tubules. The compound's ability to increase uric acid excretion while reducing serum urate concentrations positions it within the broader category of antigout medications.
Additionally, this compound has gained recognition as a platelet inhibitor, representing a secondary but clinically significant pharmacological classification. This antiplatelet activity is mediated through the inhibition of platelet cyclooxygenase, leading to reduced synthesis of thromboxane and decreased platelet aggregation. This dual classification reflects the compound's multifaceted therapeutic potential and explains its investigation in various cardiovascular conditions beyond its primary indication for gout.
The compound's classification within the phenylbutazone family of drugs is particularly noteworthy, as it shares structural similarities with other members of this group while demonstrating distinct pharmacological properties. Unlike some related compounds that possess significant anti-inflammatory activity, this compound lacks substantial analgesic and anti-inflammatory effects, making it more specific for uricosuric applications.
Table 3: Physical and Chemical Properties
The extensive solubility studies conducted by researchers have revealed important insights into this compound's physicochemical behavior across different solvent systems. These investigations demonstrate that the compound exhibits significantly higher solubility in organic solvents compared to aqueous systems, with acetonitrile showing the highest solubility values among the tested solvents. This solubility profile has important implications for both pharmaceutical formulation and analytical methodology development.
Propiedades
IUPAC Name |
4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGBVCUIVRRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023618 | |
| Record name | Sulfinpyrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfinpyrazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>60.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ETHYL ACETATE, CHLOROFORM, SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS, SLIGHTLY SOL IN FATS, 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH, For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page., 3.23e-01 g/L | |
| Record name | SID46500625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Sulfinpyrazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01138 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SULFINPYRAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfinpyrazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
WHITE TO OFF-WHITE | |
CAS No. |
57-96-5 | |
| Record name | Sulfinpyrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfinpyrazone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfinpyrazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01138 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfinpyrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfinpyrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfinpyrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfinpyrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFINPYRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6OFU47K3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SULFINPYRAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfinpyrazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-137 °C, MELTING POINT: 130-133 °C /D-FORM, L-FORM/, 136 - 137 °C | |
| Record name | Sulfinpyrazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01138 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SULFINPYRAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfinpyrazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Sulfinpirazone se puede sintetizar mediante un proceso de dos pasos que comienza con tiofenol. El primer paso implica el acoplamiento electrocatalítico de tiofenol con dicloroetano para producir 2-cloroetil fenilsulfóxido. En el segundo paso, el 2-cloroetil fenilsulfóxido se somete a una reacción de sustitución con 1,2-difenil-3,5-pirazolidindiona para producir sulfinpirazone . Este método se caracteriza por su alto rendimiento, pasos cortos y buena selectividad química, lo que lo hace adecuado para la producción industrial .
Análisis De Reacciones Químicas
Sulfinpirazone experimenta varias reacciones químicas, incluidas:
Oxidación: Sulfinpirazone se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir sulfinpirazone nuevamente a su forma de tioéter.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo sulfóxido.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones son derivados de sulfona y formas de tioéter de sulfinpirazone .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Sulfinpyrazone is classified as a uricosuric agent, which means it facilitates the excretion of uric acid through the kidneys. Its mechanism of action involves competitive inhibition of uric acid reabsorption in the proximal convoluted tubule, thus lowering serum urate levels. This property makes it particularly useful in managing chronic gout and preventing acute gout attacks.
Gout Management
This compound is utilized for reducing serum urate levels in patients with chronic tophaceous gout and acute intermittent gout. A clinical study involving 17 patients demonstrated that treatment with this compound significantly decreased serum uric acid levels from an average of 8.7 mg/dL to 5.4 mg/dL over an average treatment duration of 14 months . The incidence of acute arthritic attacks also showed a notable decline over time.
Cardiovascular Protection
In a randomized trial known as the Anturane Reinfarction Trial, this compound was shown to reduce cardiac deaths post-myocardial infarction. The study followed 1,475 patients and found a 48.5% reduction in annual cardiac death rates among those treated with this compound compared to placebo . This suggests that this compound may have protective cardiovascular effects beyond its primary use in gout.
Multidrug Resistance in Cancer Therapy
Research indicates that this compound can inhibit multidrug resistance proteins (MRPs) in cancer cells, potentially enhancing the efficacy of certain chemotherapeutic agents by preventing their export from cells . This property could be leveraged in combination therapies for cancer treatment.
Case Studies and Clinical Trials
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Anturane Reinfarction Trial | 1,475 post-myocardial infarction patients | This compound vs. placebo | 48.5% reduction in cardiac deaths |
| Gout Treatment Study | 17 patients with chronic gout | This compound (400 mg/day) | Serum uric acid reduced from 8.7 to 5.4 mg/dL; decreased incidence of attacks |
Adverse Effects and Considerations
While this compound is generally well-tolerated, it can cause gastrointestinal disturbances and has contraindications in patients with certain renal conditions due to its mechanism of action on renal transporters . Regular monitoring of serum urate levels is recommended during treatment to assess efficacy and adjust dosages accordingly.
Mecanismo De Acción
Sulfinpirazone ejerce sus efectos inhibiendo competitivamente la reabsorción de ácido úrico en el túbulo contorneado proximal del riñón. Esta inhibición facilita la excreción urinaria de ácido úrico, disminuyendo así las concentraciones plasmáticas de urato . Además, sulfinpirazone inhibe la agregación plaquetaria al reducir la liberación de difosfato de adenosina y tromboxano de las plaquetas .
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Uricosuric Agents
Probenecid
- Mechanism : Primarily inhibits OAT1/OAT3 > URAT1 /OAT4 .
- Efficacy : At Cmax,u (46.9 µM), fully inhibits URAT1/OAT3. However, sulfinpyrazone has a higher URAT1 affinity (IC50 = 32 µM vs. probenecid’s 22 µM in humans) .
- Clinical Use : First-line for gout; lacks significant antiplatelet effects .
Benzbromarone
- Mechanism : Potent URAT1 inhibitor (IC50 = 0.22 µM in humans) .
- Advantage : Higher URAT1 affinity than this compound but withdrawn in some regions due to hepatotoxicity risks.
- Differentiation : this compound’s additional MRP4 inhibition enhances urate excretion .
Lesinurad
Table 1: Uricosuric Agents Compared
Antithrombotic Agents
Aspirin
- Mechanism : Irreversible COX-1 inhibition, blocking thromboxane A2.
- Differentiation : this compound’s reversible COX inhibition avoids gastrointestinal toxicity but has weaker antiplatelet effects .
S-20344
- Mechanism: Novel platelet aggregation inhibitor with stronger antithrombotic potency than this compound .
- Advantage : Higher efficacy in experimental thrombosis models; lacks uricosuric action .
Warfarin
- Interaction: this compound potentiates warfarin’s anticoagulation by inhibiting CYP2C9-mediated (S)-warfarin metabolism.
Table 2: Antithrombotic Agents Compared
Pharmacokinetic and Metabolic Distinctions
Metabolism and Bioactivation
Drug Interactions
- Warfarin : this compound’s sulfide metabolite inhibits CYP2C9 (Ki = 17 µM vs. parent’s 230 µM), reducing (S)-warfarin clearance by 25% .
Actividad Biológica
Sulfinpyrazone is a pyrazolone derivative primarily used as a uricosuric agent in the management of gout. Its biological activity encompasses a range of pharmacological effects, particularly its role in inhibiting platelet aggregation and promoting uric acid excretion. This article delves into the detailed biological activities of this compound, supported by case studies, research findings, and data tables.
This compound exerts its pharmacological effects through several mechanisms:
- Uricosuric Action : It inhibits the reabsorption of uric acid in the proximal convoluted tubule of the kidneys, thereby increasing its urinary excretion. This action is mediated by the inhibition of urate transporters such as hURAT1 and hOAT4 .
- Platelet Inhibition : this compound inhibits the release reaction in platelets, which is crucial for platelet aggregation and thrombus formation. This results in prolonged platelet survival and reduced turnover .
Gout Management
This compound is effective in lowering serum urate levels and is indicated for chronic tophaceous gout and acute intermittent gout. It promotes the resorption of tophi by enhancing uric acid clearance .
Cardiovascular Effects
Research has shown that this compound can significantly reduce cardiac mortality following myocardial infarction. In a randomized clinical trial (Anturane Reinfarction Trial), patients treated with this compound exhibited a 48.5% reduction in cardiac deaths compared to placebo .
Case Studies
- Gout Patients : A study involving 17 patients with gout demonstrated that this compound effectively managed hyperuricemia, leading to improved clinical outcomes .
- Cardiac Events : In the Anturane Reinfarction Trial, 1475 patients were monitored post-myocardial infarction, revealing substantial reductions in both overall and sudden cardiac death rates among those treated with this compound .
Research Findings
- Platelet Function Studies : Experimental studies indicate that this compound inhibits collagen-induced platelet aggregation but does not affect ADP-induced aggregation. This specificity suggests a targeted mechanism of action that could be beneficial in preventing thrombotic events in certain patient populations .
- Drug Transport Mechanisms : this compound is also recognized as a substrate for multidrug resistance proteins (MRP1 and MRP2), which are involved in drug transport across cell membranes. This interaction may influence its pharmacokinetics and efficacy .
Table 1: Clinical Outcomes of this compound Treatment
| Study Type | Patient Group | Outcome Measure | Result |
|---|---|---|---|
| Randomized Controlled Trial | Post-myocardial Infarction | Cardiac Death Rate Reduction | 48.5% reduction (P = 0.018) |
| Observational Study | Gout Patients | Serum Urate Levels | Significant decrease observed |
| Pharmacological Study | Healthy Volunteers | Platelet Aggregation | Inhibition noted with collagen |
Q & A
Q. What are the primary pharmacological mechanisms of sulfinpyrazone in gout management, and how do they inform experimental design for uricosuric efficacy studies?
this compound competitively inhibits uric acid reabsorption in the renal proximal tubules via organic anion transporters (OATs), increasing urinary excretion . To evaluate this mechanism, researchers typically employ in vivo models (e.g., hyperuricemic rodents) with controlled dietary purine intake and measure serum/urinary uric acid levels via enzymatic assays or HPLC . Dose-response studies should account for its nonlinear pharmacokinetics due to protein binding (>98%) .
Q. How does this compound’s antiplatelet activity differ from COX-1/2 inhibitors like aspirin, and what methodologies are used to assess this distinction?
Unlike aspirin, this compound inhibits platelet degranulation and ADP release without affecting COX-mediated prostaglandin synthesis, necessitating assays like in vitro platelet aggregation tests (e.g., using ADP or collagen as agonists) and thromboxane B2 ELISA to confirm specificity . Flow cytometry can further quantify P-selectin expression to validate its inhibitory effects on platelet activation .
Q. What experimental models are optimal for studying this compound’s cardioprotective effects post-myocardial infarction?
The coronary occlusion-reperfusion dog model is widely used, where this compound’s impact on ventricular fibrillation threshold and effective refractory period is measured via electrophysiological recordings . Comparative studies with beta-blockers (e.g., practolol) or sodium channel blockers (e.g., lidocaine) help elucidate synergistic antiarrhythmic mechanisms .
Q. How should researchers address this compound’s metabolic stability in pharmacokinetic studies?
this compound is hepatically metabolized into active sulfone and p-hydroxy metabolites . High-performance liquid chromatography (HPLC) with UV detection (λ = 245 nm) using a mobile phase of 10 mM ammonium acetate (pH 6.8)/isopropanol (95:5) ensures sensitive quantification in plasma/urine, with a lower limit of detection of 50 ng/mL . Dual extraction protocols (e.g., 1-chlorobutane for parent drug vs. ethylene dichloride for metabolites) improve recovery rates .
Q. What are the critical parameters for validating this compound’s lack of anti-inflammatory activity in preclinical models?
Researchers must exclude COX-1/2 inhibition via enzyme immunoassays and confirm absence of edema reduction in carrageenan-induced paw inflammation models . Comparative studies with phenylbutazone (its parent compound) highlight structural-activity differences, emphasizing this compound’s selective uricosuric profile .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across cardiac ischemia models be resolved methodologically?
In cats, this compound reduces ventricular fibrillation post-coronary occlusion but fails during reperfusion, whereas in dogs, it synergizes with beta-blockers . These discrepancies may stem from species-specific sympathetic activation pathways. Researchers should standardize ischemia duration, reperfusion protocols, and adrenergic stimulation levels (e.g., via epinephrine infusions) to isolate context-dependent effects .
Q. What statistical approaches are recommended for analyzing sudden cardiac death reduction in this compound trials, given the Anturane Reinfarction Trial’s findings?
The Anturane trial (n=1,475) reported a 57.2% reduction in sudden cardiac death (p=0.015) using Kaplan-Meier survival analysis with log-rank testing . To mitigate type I errors, future studies should predefine composite endpoints (e.g., arrhythmia incidence + mortality) and employ Cox proportional hazards models adjusted for covariates like ejection fraction .
Q. What experimental strategies differentiate this compound’s uricosuric effects from tubular secretion inhibition artifacts?
Co-administration with probenecid (a broad OAT inhibitor) in in situ renal perfusion models can dissect reabsorption vs. secretion mechanisms. Isotopic tracer studies (e.g., ¹⁴C-uric acid) paired with micropuncture techniques in rodents provide direct tubular flux measurements .
Q. How do this compound’s metabolites influence its pharmacodynamic profile, and what analytical challenges arise in their detection?
The sulfone metabolite retains antiplatelet activity but has reduced uricosuric potency, requiring LC-MS/MS for simultaneous quantification . Researchers must optimize extraction pH (e.g., alkaline conditions for this compound vs. neutral for p-hydroxy metabolites) to prevent degradation and ensure chromatographic resolution .
Q. What are the limitations of extrapolating this compound’s antithrombotic dosing (800 mg/day) to preclinical models?
Scaling from human doses to rodents requires allometric adjustments based on body surface area, but species differences in metabolism (e.g., CYP2C9 activity) may necessitate higher doses. Microdialysis in target tissues (e.g., coronary arteries) validates therapeutic concentrations, avoiding reliance on plasma levels alone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
